molecular formula C11H20ClNO3 B13803841 (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride CAS No. 62351-05-7

(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride

Cat. No.: B13803841
CAS No.: 62351-05-7
M. Wt: 249.73 g/mol
InChI Key: YVPHBTUFPWLPEY-UHFFFAOYSA-M
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Description

(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride: is a chemical compound with the molecular formula C11H20ClNO3 . It is known for its dual functionality, resulting from the presence of both methacrylic and epoxy groups in the same molecule . This compound is often used in the synthesis of hydrogels and other polymeric materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride typically involves the free radical aqueous copolymerization reaction of 2,3-epoxypropyl methacrylate and 2-(methacryloyloxy)ethyl trimethyl ammonium chloride . The reaction uses N,N′-methylenebisacrylamide as a cross-linking agent and ammonium persulfate as a free radical initiator . The reaction conditions often include a one-to-one mole ratio of the reactants, dissolved in isopropyl alcohol .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure consistent product quality. The use of continuous reactors and automated systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride involves its ability to form cross-linked networks through free radical polymerization. The epoxy and methacrylic groups react with various initiators and cross-linking agents to form stable polymeric structures . These structures can interact with different molecules, making them suitable for applications such as dye adsorption and drug delivery .

Comparison with Similar Compounds

    2-(Methacryloyloxy)ethyl Trimethyl Ammonium Chloride: Shares similar methacrylic functionality but lacks the epoxy group.

    2,3-Epoxypropyl Methacrylate: Contains the epoxy group but lacks the ammonium chloride functionality.

Uniqueness: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions and form more complex polymeric structures compared to its similar compounds .

Properties

CAS No.

62351-05-7

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C11H20NO3.ClH/c1-9(2)11(13)14-6-5-12(3,4)7-10-8-15-10;/h10H,1,5-8H2,2-4H3;1H/q+1;/p-1

InChI Key

YVPHBTUFPWLPEY-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CC1CO1.[Cl-]

Origin of Product

United States

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